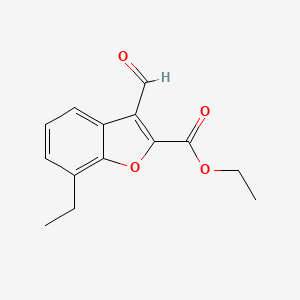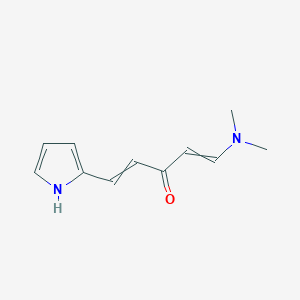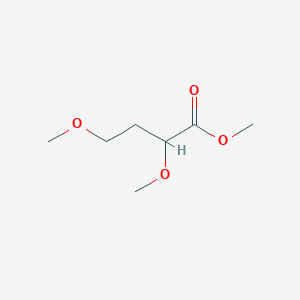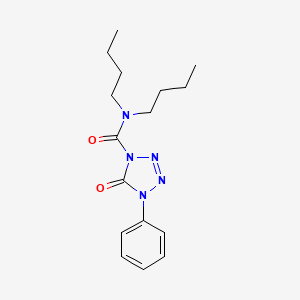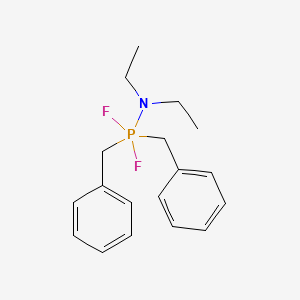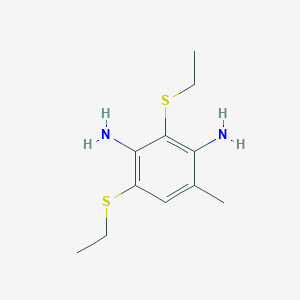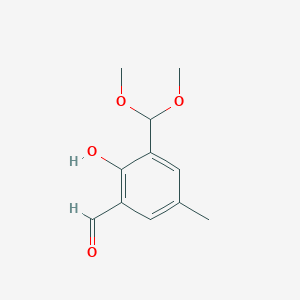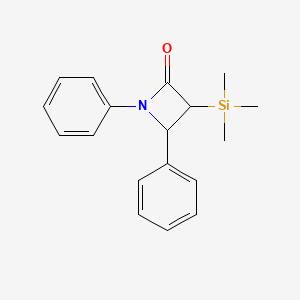![molecular formula C13H11NOS B14296522 6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one CAS No. 112800-39-2](/img/structure/B14296522.png)
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one is a heterocyclic compound that features a fused thiophene and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one typically involves multi-step organic reactions. One common method includes the use of an Ugi-Zhu three-component reaction followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method utilizes toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: This compound has a similar fused ring system but differs in the position and type of heteroatoms.
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: This compound features additional oxygen atoms in its structure.
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound includes a morpholino group and additional thiophene rings.
Uniqueness
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen heteroatoms. This combination provides distinct electronic properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
112800-39-2 |
|---|---|
Molekularformel |
C13H11NOS |
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
6-benzyl-4,6-dihydrothieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C13H11NOS/c15-13-10(8-9-4-2-1-3-5-9)12-11(14-13)6-7-16-12/h1-7,10H,8H2,(H,14,15) |
InChI-Schlüssel |
KGTQQGILQNPCPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C3=C(C=CS3)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)

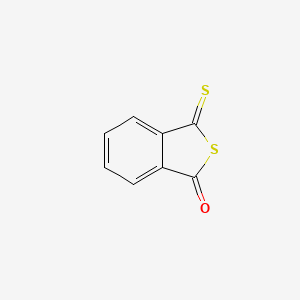
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
